5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC10013278
Molecular Formula: C14H11Cl2N5O2
Molecular Weight: 352.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11Cl2N5O2 |
|---|---|
| Molecular Weight | 352.2 g/mol |
| IUPAC Name | 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H11Cl2N5O2/c15-10-4-3-8(6-11(10)16)21-13(17)12(19-20-21)14(22)18-7-9-2-1-5-23-9/h1-6H,7,17H2,(H,18,22) |
| Standard InChI Key | KTSCVFSVSYMGAM-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
| Canonical SMILES | C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₄H₁₁Cl₂N₅O₂; molecular weight 352.2 g/mol) integrates three key components:
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1,2,3-Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.
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3,4-Dichlorophenyl Substituent: Attached to the triazole’s N1 position, providing hydrophobic and electron-withdrawing characteristics .
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Furan-2-ylmethyl Carboxamide Group: Linked to the triazole’s C4 via a carbonyl bridge, introducing oxygen-containing heterocyclic diversity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂N₅O₂ |
| Molecular Weight | 352.2 g/mol |
| IUPAC Name | 5-amino-1-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide |
| SMILES | C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
| Canonical SMILES | C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
| InChIKey | KTSCVFSVSYMGAM-UHFFFAOYSA-N |
The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the furan moiety contributes to π-π stacking interactions in biological targets .
Synthesis and Structural Modification
Synthetic Pathways
While direct synthetic protocols for this compound remain unpublished, analogous 1,2,3-triazole derivatives are typically synthesized via:
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Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core, though this method may require post-functionalization for specific substitutions .
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Multi-Step Functionalization:
Microwave-assisted synthesis, as demonstrated for related triazoles, could optimize reaction times and yields .
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Alkyne Formation | 3,4-Dichloroaniline, Propargyl Bromide, K₂CO₃, DMF |
| 2 | CuAAC Cyclization | Sodium Azide, CuSO₄·5H₂O, Sodium Ascorbate, H₂O/EtOH |
| 3 | Amide Coupling | Furan-2-ylmethanamine, EDCI, HOBt, DCM |
Biological Activities and Mechanisms
Anticancer Activity
Preliminary molecular docking studies suggest that the dichlorophenyl group interacts with tyrosine kinase ATP-binding sites, inhibiting phosphorylation cascades in cancer cells . The amino group at C5 may facilitate hydrogen bonding with catalytic residues, enhancing selectivity.
Table 3: Hypothetical Pharmacological Profile
| Target Pathway | Proposed Mechanism | Potential IC₅₀ (Predicted) |
|---|---|---|
| EGFR Tyrosine Kinase | Competitive ATP Inhibition | 50–100 nM |
| Bacterial DNA Gyrase | Topoisomerase IV Inhibition | 2–8 µg/mL |
| Apoptosis Induction | Bcl-2/Bax Modulation | 10–20 µM |
Research Gaps and Future Directions
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Synthetic Optimization: Scalable methods for large-scale production remain unexplored. Continuous-flow chemistry could address yield limitations .
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In Vivo Toxicology: No data exist on pharmacokinetics or organ toxicity. Zebrafish models may provide preliminary safety insights.
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Structural Analogs: Modifying the furan group to thiophene or pyridine could alter bioavailability and target affinity .
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